molecular formula C19H8F5N5O3 B11517672 6-Amino-3-(3-nitrophenyl)-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(3-nitrophenyl)-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11517672
M. Wt: 449.3 g/mol
InChI Key: SBIOGPBPLHCMPV-UHFFFAOYSA-N
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Description

6-AMINO-3-(3-NITROPHENYL)-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as amino, nitro, and pentafluorophenyl, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(3-NITROPHENYL)-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyranopyrazole Core: This step involves the cyclization of appropriate precursors under basic or acidic conditions to form the pyranopyrazole core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(3-NITROPHENYL)-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium methoxide (NaOCH3) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives.

Scientific Research Applications

6-AMINO-3-(3-NITROPHENYL)-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(3-NITROPHENYL)-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    Pathway Involvement: Affecting key biochemical pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-AMINO-3-(3-NITROPHENYL)-4-(PHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Similar structure but lacks the pentafluorophenyl group.

    6-AMINO-3-(4-NITROPHENYL)-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Similar structure but with a different position of the nitro group.

Uniqueness

The presence of the pentafluorophenyl group in 6-AMINO-3-(3-NITROPHENYL)-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE imparts unique electronic properties, making it particularly useful in applications requiring high electron density or specific electronic interactions. Additionally, the combination of amino and nitro groups provides versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C19H8F5N5O3

Molecular Weight

449.3 g/mol

IUPAC Name

6-amino-3-(3-nitrophenyl)-4-(2,3,4,5,6-pentafluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H8F5N5O3/c20-12-10(13(21)15(23)16(24)14(12)22)9-8(5-25)18(26)32-19-11(9)17(27-28-19)6-2-1-3-7(4-6)29(30)31/h1-4,9H,26H2,(H,27,28)

InChI Key

SBIOGPBPLHCMPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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